molecular formula C20H22N4O4 B11658779 4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B11658779
M. Wt: 382.4 g/mol
InChI Key: XKWZCMALBHHVOP-RCCKNPSSSA-N
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Description

4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation of 4-(morpholin-4-ylmethyl)aniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-ylmethyl)aniline
  • 3-nitrobenzaldehyde
  • Benzohydrazide derivatives

Uniqueness

4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is unique due to its combination of a morpholine ring, nitrophenyl group, and benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C20H22N4O4/c1-15(18-3-2-4-19(13-18)24(26)27)21-22-20(25)17-7-5-16(6-8-17)14-23-9-11-28-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,25)/b21-15+

InChI Key

XKWZCMALBHHVOP-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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